4-Bromo-2-methyl-3-oxobutanenitrile
Description
General Context of Substituted Butanenitriles and β-Ketonitriles in Organic Chemistry
Substituted butanenitriles and, more specifically, β-ketonitriles are highly valuable intermediates in organic synthesis. The nitrile group, with its carbon-nitrogen triple bond, can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. The ketone function in β-ketonitriles introduces a site for nucleophilic attack and enolate formation, further expanding their synthetic utility.
β-Ketonitriles are recognized as versatile precursors for the synthesis of a wide array of carbocyclic and heterocyclic compounds. nih.gov Their reactivity allows for participation in cascade, domino, and sequential reactions, often facilitated by various catalysts, to construct complex molecular architectures. nih.gov These compounds are key starting materials for producing biologically active molecules such as pyridines, pyrimidines, and pyrazoles. nih.gov For instance, the condensation of β-ketonitriles with aldehydes or ketones is a well-established method for pyridine (B92270) synthesis. nih.gov
Significance of Halogenated Scaffolds in Synthetic Methodologies
The introduction of a halogen atom, such as bromine, onto an organic scaffold significantly enhances its synthetic potential. Halogenated organic compounds are crucial intermediates, particularly in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The bromine atom in 4-Bromo-2-methyl-3-oxobutanenitrile acts as a good leaving group, making the α-carbon susceptible to nucleophilic substitution.
Furthermore, α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.orgyoutube.com This transformation is typically achieved by treatment with a base, such as pyridine, and introduces a new site of reactivity in the molecule. libretexts.orgyoutube.com The presence of halogens can also influence the electronic properties of a molecule, which can be a critical factor in medicinal chemistry and materials science.
Overview of Current Research Trajectories Involving this compound and Related Structures
Current research involving structures related to this compound is diverse. One significant area of investigation is their use in the synthesis of heterocyclic compounds. For example, substituted butanenitriles are employed in the synthesis of indoles and other nitrogen-containing heterocycles through oxidative cyclization reactions. acs.org The reactivity of the α-bromo-β-ketonitrile moiety allows for intramolecular reactions to form cyclic structures.
Another research trajectory focuses on the development of new synthetic methods. The unique combination of functional groups in molecules like this compound makes them ideal substrates for testing and developing novel reaction protocols. This includes exploring their reactions with various nucleophiles and their utility in multicomponent reactions.
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in intermediates used in the synthesis of complex molecules. For instance, the synthesis of 4-bromo-2-oxyimino butyric acid derivatives, which share the bromo-keto functionality, has been patented for its use in preparing pharmaceutically relevant compounds.
Research Objectives and Scope of Academic Inquiry into the Compound
The primary research objectives for a compound like this compound would logically focus on several key areas. A fundamental objective is the development of efficient and stereoselective synthetic routes to the molecule itself. A likely approach would be the α-bromination of 2-methyl-3-oxobutanenitrile (B1198327). The mechanism for the acid-catalyzed α-halogenation of ketones is well-established and proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com
A second major objective is to explore the reactivity of this compound. This includes its reactions with a wide range of nucleophiles to synthesize new functionalized molecules. The interplay between the ketone, nitrile, and bromine functionalities could lead to novel and selective transformations.
A third, and perhaps most significant, research objective is the application of this compound as a building block in the synthesis of more complex and potentially biologically active molecules. Its potential to act as a precursor to α,β-unsaturated systems and to participate in cyclization reactions makes it a promising candidate for the synthesis of novel heterocyclic scaffolds.
Table 1: Physicochemical Properties of 2-Methyl-3-oxobutanenitrile (Precursor)
| Property | Value | Source |
| Molecular Formula | C5H7NO | nih.gov |
| Molecular Weight | 97.12 g/mol | nih.gov |
| IUPAC Name | 2-methyl-3-oxobutanenitrile | nih.gov |
| CAS Number | 4468-47-7 | nih.gov |
| SMILES | CC(C#N)C(=O)C | nih.gov |
Table 2: Potential Synthetic Reactions of this compound
| Reaction Type | Reagents | Potential Product Class | Significance |
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides, thiols) | α-Substituted β-ketonitriles | Introduction of diverse functional groups. |
| Dehydrobromination | Base (e.g., Pyridine) | α,β-Unsaturated β-ketonitriles | Formation of a conjugated system, a key synthetic intermediate. libretexts.orgyoutube.com |
| Cyclization Reactions | Intramolecular nucleophiles | Heterocyclic compounds | Construction of complex ring systems. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4(3-7)5(8)2-6/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZGKSXHWCEVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methyl 3 Oxobutanenitrile
Established Precursor-Based Synthetic Routes to β-Ketonitriles
The traditional and most common approaches to synthesizing β-ketonitriles, and by extension 4-bromo-2-methyl-3-oxobutanenitrile, rely on a series of well-established reactions involving precursor molecules. These methods typically involve the formation of the β-ketonitrile backbone, followed by specific functionalization steps.
Condensation Reactions for Formation of the Carbonyl and Nitrile Linkages
The fundamental structure of β-ketonitriles is often assembled through condensation reactions. A prevalent method is the acylation of a nitrile anion with an ester. nih.gov For the synthesis of the precursor, 2-methyl-3-oxobutanenitrile (B1198327), this would involve the reaction of propionitrile (B127096) with an acetylating agent, such as ethyl acetate, in the presence of a strong base. chemsrc.com
Historically, bases like sodium methoxide, sodium ethoxide, and sodium amide have been employed for this transformation. nih.gov More contemporary methods may utilize lithium bases at low temperatures or sodium hydride at elevated temperatures. nih.gov A process described for the preparation of β-acylated alkyl cyanides involves reacting alkyl cyanides with carboxylic esters in the presence of strong bases like alkali metal hydrides or amides. google.com Another approach uses potassium tert-amyloxide at room temperature, though it may require an excess of the ester. google.com
The general scheme for this condensation is as follows:
Deprotonation of the α-carbon of the nitrile (e.g., propionitrile) by a strong base to form a stabilized carbanion.
Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate).
Elimination of the alkoxy group from the ester to yield the β-ketonitrile.
The reaction is driven to completion because the resulting β-ketonitrile is more acidic than the starting nitrile, and is thus deprotonated by the base present in the reaction mixture. nih.gov An acidic workup is then required to neutralize the enolate and yield the final product. nih.gov
Table 1: General Conditions for Base-Catalyzed Condensation for β-Ketonitrile Synthesis
| Base | Solvent | Temperature | Notes |
|---|---|---|---|
| Sodium Ethoxide | Ethanol | Reflux | A classic method for this type of condensation. acs.org |
| Sodium Amide | Ethereal Solvents | Ambient to Reflux | Known to be efficient but carries handling risks. nih.gov |
| KOt-Bu | Ethereal Solvents | Ambient | An inexpensive and effective base; may require a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) to improve yields. nih.gov |
Halogenation Strategies for Bromine Introduction
Once the precursor, 2-methyl-3-oxobutanenitrile, is synthesized, the bromine atom can be introduced at the C4 position. This is typically achieved through an α-halogenation reaction of the ketone. The methylene (B1212753) group adjacent to the carbonyl (the C4 position) is activated and can be readily halogenated.
A common method for the bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. Alternatively, elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607) can be used. The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source.
For instance, the synthesis of β-bromoketones has been achieved through the oxidation of anions like Br⁻ by ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of cyclopropyl (B3062369) alcohols, which rearrange to form the desired product. organic-chemistry.org While the direct bromination of 2-methyl-3-oxobutanenitrile is not extensively detailed in the literature, the principles of α-halogenation of ketones are well-established and represent a logical step in the synthesis of the target compound.
Methylation Approaches at Specific Carbon Centers
The methyl group at the C2 position of this compound is integral to its structure. In the precursor-based routes discussed, this methyl group is incorporated from the start by using a methylated nitrile precursor, namely propionitrile. chemsrc.com
The study of methylation on β-ketonitriles themselves reveals that the reaction can be complex. Depending on the reaction conditions and the alkylating agent used, either C-alkylation or O-alkylation can occur. For example, the methylation of p-bromophenacyl cyanide with methyl iodide in the presence of sodium ethoxide resulted in C-methylation, whereas using methyl sulfate (B86663) with aqueous potassium hydroxide (B78521) led to the O-methylated enol ether. acs.org This highlights the importance of choosing the correct starting materials to avoid competing side reactions and to ensure the desired regiochemistry. Therefore, beginning the synthesis with propionitrile is the most direct method to ensure the presence of the C2-methyl group.
Novel and Emerging Synthetic Pathways to the Compound
More recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing β-ketonitriles. These often involve catalytic systems that can operate under milder conditions.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the formation of β-ketonitriles is no exception. Palladium-catalyzed reactions have been particularly well-explored. One such method involves the palladium-catalyzed addition of organoboron reagents to dinitriles under acidic conditions. acs.orgorganic-chemistry.org This approach offers high selectivity and functional group tolerance. acs.orgorganic-chemistry.org
Another strategy is the nickel-catalyzed carbonylative coupling of α-bromonitriles with alkylzinc reagents, which uses near-stoichiometric amounts of carbon monoxide to produce β-ketonitriles. researchgate.net These methods provide alternative routes that may be applicable to the synthesis of complex β-ketonitriles.
Table 2: Examples of Transition Metal-Catalyzed Syntheses of β-Ketonitriles
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridine | Dinitriles, Arylboronic Acids | Highly selective, good functional group tolerance, uses commercially available substrates. acs.orgorganic-chemistry.org |
| Nickel(II) pincer complex | α-Bromonitriles, Alkylzinc reagents, CO | Tolerates a variety of functional groups. researchgate.net |
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, represents a green and metal-free alternative for many organic transformations. For the synthesis of β-ketonitriles, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts.
A recently developed method describes an NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN). organic-chemistry.orgacs.org This reaction proceeds under mild, metal-free conditions and can be used to synthesize β-ketonitriles that contain a congested quaternary carbon center with high yields. organic-chemistry.orgacs.org The mechanism is thought to involve the formation of a Breslow intermediate from the aldehyde and the NHC, which then participates in a single-electron transfer process with radicals derived from AIBN. organic-chemistry.org
Another organocatalytic approach involves the Michael addition and intramolecular cyclization of β-ketonitriles with other reagents to form more complex cyclic structures, demonstrating the versatility of β-ketonitriles as synthons in organocatalyzed cascade reactions. nih.govrsc.org These emerging methods hold promise for the future synthesis of compounds like this compound.
Green Chemistry Considerations in the Synthesis of this compound
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions often utilize chlorinated solvents, which are toxic and environmentally persistent. Green alternatives focus on minimizing solvent use or replacing hazardous solvents with more benign options.
Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach. For the bromination of ketones and active methylene compounds, solvent-free methods using solid reagents have been developed. acgpubs.org For instance, the use of quaternary ammonium tribromides, which are solid brominating agents, can facilitate reactions under solvent-free conditions, often with gentle heating or microwave irradiation. acgpubs.orgresearchgate.net This approach not only eliminates solvent waste but can also lead to shorter reaction times and simpler product isolation. acgpubs.org
Greener Solvents: When a solvent is necessary, replacing hazardous options with greener alternatives is crucial. Water is an excellent green solvent, although the low aqueous solubility of many organic substrates can be a challenge. Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. wikipedia.orgtcichemicals.comlibretexts.orgresearchgate.net The α-halogenation of carbonyl compounds has been successfully performed in ionic liquids using N-halosuccinimides, leading to enhanced yields and simplified procedures. wikipedia.org The use of an ionic liquid can facilitate the recovery and reuse of both the solvent and any dissolved catalyst, significantly reducing waste. tcichemicals.comlibretexts.org
| Solvent Strategy | Description | Advantages | Potential Challenges |
| Solvent-Free | The reaction is conducted with solid or liquid reactants without a solvent medium. | Eliminates solvent waste, simplifies workup, can reduce reaction times. | May not be suitable for all reactants; potential for localized heating. |
| Water | Utilizes water as the reaction solvent. | Non-toxic, non-flammable, inexpensive. | Poor solubility of many organic substrates can limit reaction rates. |
| Ionic Liquids | Employs non-volatile salts that are liquid at or near room temperature as the solvent. | Negligible vapor pressure, high thermal stability, potential for catalyst and solvent recycling. | Higher cost compared to conventional solvents, potential toxicity of some ILs. |
| Methanol | Use of a less hazardous organic solvent compared to chlorinated hydrocarbons. | Can effectively dissolve reactants, relatively low toxicity. | Flammable, derived from non-renewable resources. |
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comyoutube.com Traditional bromination with molecular bromine (Br₂) in the absence of a recycling mechanism for the hydrogen bromide (HBr) byproduct has a maximum atom economy of 50% for the bromine atoms. researchgate.net The use of brominating agents like N-bromosuccinimide (NBS) also results in poor atom economy, as only one bromine atom from the reagent is utilized, with the succinimide (B58015) portion becoming a byproduct. wordpress.com
To improve atom economy, methods that utilize both bromine atoms from Br₂ or regenerate the brominating species are desirable. One approach is oxidative bromination, where a bromide salt (like KBr or HBr) is oxidized in situ to generate the active brominating species. organic-chemistry.orgrsc.orgresearchgate.net Oxidants such as hydrogen peroxide (H₂O₂) are particularly attractive as they produce only water as a byproduct. organic-chemistry.orgresearchgate.net For example, the use of a KBr/HCl/H₂O₂ system allows for the chemoselective bromination of active methylene compounds with high yields and produces only non-toxic potassium chloride and water as waste. organic-chemistry.org
| Brominating System | Description | Atom Economy Considerations | Environmental Impact |
| Br₂ | Direct use of molecular bromine. | Maximum 50% for bromine if HBr is not utilized. | Corrosive, toxic, generates HBr byproduct. |
| N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of electrophilic bromine. | Low, as the succinimide portion is a byproduct. wordpress.com | Less hazardous to handle than Br₂, but generates organic waste. |
| HBr/H₂O₂ | In situ generation of bromine from hydrobromic acid and hydrogen peroxide. | High, as H₂O₂ produces only water as a byproduct. organic-chemistry.org | Reduces use of hazardous Br₂, greener oxidant. |
| KBr/HCl/H₂O₂ | Similar to HBr/H₂O₂, using an inexpensive bromide salt. | High, with water and KCl as byproducts. organic-chemistry.org | Utilizes readily available, low-toxicity reagents. |
| Quaternary Ammonium Tribromides | Solid, stable brominating agents. | Stoichiometric use, atom economy depends on the specific cation. | Easier and safer to handle than liquid bromine. acgpubs.org |
The use of catalysts can significantly enhance the green credentials of a synthesis by enabling reactions to proceed under milder conditions, with greater selectivity, and with lower activation energies. For the bromination of this compound, the focus is on heterogeneous and recyclable catalysts.
Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture by filtration are highly desirable as they simplify product purification and allow for catalyst reuse. Silica (B1680970) gel, an inexpensive and readily available material, has been shown to be an effective catalyst for the α-bromination of ketones with NBS. rhhz.net The use of silica gel can lead to high yields in short reaction times and the catalyst can be recovered and reused multiple times without significant loss of activity. rhhz.net Other solid-supported acid catalysts, such as silica-supported sulfuric acid, have also been employed to promote efficient bromination.
Biocatalysts: While not yet specifically reported for this compound, the use of enzymes (biocatalysts) represents a frontier in green chemistry. Haloperoxidases are enzymes that can catalyze the halogenation of organic substrates in the presence of a halide ion and an oxidant, typically hydrogen peroxide. These enzymes operate under mild conditions in aqueous media and can offer high selectivity.
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the reaction between reactants in different phases, such as an aqueous solution of a brominating agent and an organic solution of the substrate. This can enhance reaction rates and eliminate the need for a co-solvent that is miscible with both phases.
The application of these green chemistry principles to the synthesis of this compound offers a pathway to a more sustainable and environmentally responsible production process. Future research will likely focus on combining these strategies, for example, by using a recyclable catalyst in a green solvent or under solvent-free conditions to maximize the environmental benefits.
Reactivity and Mechanistic Studies of 4 Bromo 2 Methyl 3 Oxobutanenitrile
Fundamental Reactivity of the Functional Groups
The reactivity of 4-Bromo-2-methyl-3-oxobutanenitrile is a composite of the individual and synergistic contributions of its constituent functional groups. Understanding the inherent chemical properties of the α-bromo ketone, the nitrile group, and the methyl-substituted carbon is crucial to predicting its behavior in chemical reactions.
Reactivity of the α-Bromo Ketone Moiety
The α-bromo ketone functionality is a highly reactive and versatile electrophilic site. The presence of the bromine atom alpha to the carbonyl group significantly influences the reactivity of the molecule in several ways. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Furthermore, the carbon atom bearing the bromine is itself a primary site for nucleophilic substitution. This allows for a wide range of transformations where the bromine atom is displaced by various nucleophiles. Common reactions involving α-bromo ketones include Favorskii rearrangements, reactions with soft nucleophiles like thiolates and iodides, and the formation of epoxides upon treatment with a base. The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the nucleophile employed.
Reactivity of the Nitrile Group in Transformations
The nitrile group (C≡N) is another key functional center within this compound. It is a versatile functional group that can undergo a variety of transformations. The nitrile carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of imines or, upon subsequent hydrolysis, ketones or carboxylic acids.
The nitrile group can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Conversely, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. The presence of the adjacent ketone and α-bromo functionalities can influence the reactivity of the nitrile group through electronic effects and by providing pathways for intramolecular reactions.
Reactivity of the Methyl-Substituted Carbon Center
The carbon atom at the 2-position, bearing a methyl group, is a stereogenic center, meaning that this compound can exist as a pair of enantiomers. The acidity of the proton on this carbon is significantly increased due to the electron-withdrawing effects of both the adjacent carbonyl group and the nitrile group. This makes this position susceptible to deprotonation by a suitable base, forming a stabilized enolate or a related carbanionic species.
This enolate can then act as a nucleophile in various reactions, such as alkylation, acylation, and aldol-type condensations. The stereochemical outcome of reactions at this center is of significant interest, as the introduction of new substituents can lead to the formation of diastereomers. The steric hindrance provided by the methyl group can also play a role in directing the approach of reagents.
Intramolecular Transformations and Rearrangement Mechanisms
The close proximity of multiple reactive functional groups in this compound allows for a range of intramolecular transformations and rearrangements, governed by specific mechanistic pathways and energetic considerations.
Tautomeric Equilibria: Keto-Enol and Nitrile-Ketenimine Isomerism
Like other β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. The keto form is in equilibrium with its enol tautomer, where a proton has migrated from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For simple ketones, the keto form is generally favored. However, in β-dicarbonyl systems, the enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl group (or in this case, the nitrile nitrogen), as well as by conjugation.
In addition to keto-enol tautomerism, the potential for nitrile-ketenimine isomerism exists. This involves the migration of a proton from the α-carbon to the nitrile nitrogen, forming a ketenimine structure (C=C=N-H). While less common than keto-enol tautomerism, this equilibrium could play a role in the reactivity of the molecule under certain conditions.
Table 1: Potential Tautomeric Equilibria
| Tautomeric Form | Structural Features |
| Keto | Contains a C=O bond and an adjacent C-H bond. |
| Enol | Contains a C=C double bond and an -OH group. |
| Ketenimine | Contains a C=C=N moiety. |
Conformational Dynamics and Energetics
The three-dimensional shape and flexibility of the this compound molecule are described by its conformational dynamics. Rotation around the single bonds in the molecule allows it to adopt various conformations, each with a different potential energy.
Computational modeling and spectroscopic techniques can provide insights into the preferred conformations and the energy barriers between them. The relative orientation of the bulky bromine atom, the methyl group, and the carbonyl and nitrile functionalities will significantly impact the steric and electronic interactions within the molecule. These conformational preferences can, in turn, influence the molecule's reactivity by affecting the accessibility of the reactive sites. For instance, certain conformations might be more favorable for intramolecular reactions or for binding to a catalyst or enzyme. A detailed conformational analysis would be necessary to fully understand the energetic landscape and its implications for the chemical behavior of this compound.
Intermolecular Reaction Pathways
The unique structure of this compound, which combines a β-keto nitrile with an α-halo ketone motif, makes it a valuable substrate for various intermolecular reactions. pearson.com The presence of electrophilic centers at the brominated carbon and the carbonyl carbon, as well as the potential for the nitrile group to undergo additions, allows for a rich and varied reaction chemistry. pearson.comlibretexts.org
Nucleophilic Substitution Reactions at the Brominated Carbon
The carbon atom bonded to the bromine in this compound is a primary site for nucleophilic attack, a characteristic reaction of α-halo ketones. organic-chemistry.org This allows for the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles. pearson.com Such reactions are fundamental in synthetic organic chemistry for forging new carbon-heteroatom and carbon-carbon bonds. chemistrysteps.comlibretexts.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Significance |
| Amines | β-Keto-γ-amino nitriles | Building blocks for nitrogen-containing heterocycles. organic-chemistry.org |
| Thiols | β-Keto-γ-thio nitriles | Precursors for sulfur-containing compounds. nih.govnih.gov |
| Cyanide | Dinitrile compounds | Useful for extending carbon chains. libretexts.orgresearchgate.net |
These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile directly attacks the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the use of soft nucleophiles like thiols often leads to efficient substitution at the brominated carbon. nih.gov
Addition Reactions to the Carbonyl and Nitrile Functionalities
The carbonyl and nitrile groups of this compound are both electrophilic and thus susceptible to nucleophilic addition reactions. pearson.comlibretexts.org
Carbonyl Group Additions: The ketone's carbonyl carbon is an electrophilic center that can be attacked by a range of nucleophiles. ksu.edu.sa This includes organometallic reagents like Grignard and organolithium compounds, which add to the carbonyl to form tertiary alcohols after an aqueous workup. masterorganicchemistry.comlibretexts.org Hydride reagents, such as sodium borohydride, can reduce the ketone to a secondary alcohol. ksu.edu.sa The formation of cyanohydrins can also occur through the addition of hydrogen cyanide. docbrown.infolibretexts.org
Nitrile Group Additions: The carbon-nitrogen triple bond of the nitrile group can also undergo nucleophilic addition. chemistrysteps.comlibretexts.org Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgmasterorganicchemistry.com This provides a synthetic route to more complex ketone structures. Reduction of the nitrile group, for example with lithium aluminum hydride, yields a primary amine. libretexts.orgchemistrysteps.com
Table 2: Nucleophilic Addition Reactions of the Carbonyl and Nitrile Groups
| Reagent | Functional Group Targeted | Product after Workup |
| Grignard Reagent (e.g., RMgX) | Carbonyl | Tertiary Alcohol |
| Grignard Reagent (e.g., RMgX) | Nitrile | Ketone libretexts.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Carbonyl | Secondary Alcohol ksu.edu.sa |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Primary Amine libretexts.orgchemistrysteps.com |
| Hydrogen Cyanide (HCN) | Carbonyl | Cyanohydrin docbrown.infolibretexts.org |
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
The versatile structure of this compound and its derivatives can be utilized in cycloaddition reactions to construct various heterocyclic systems. uchicago.eduopenstax.org While specific examples involving the parent compound are not extensively documented, the functional groups present suggest potential participation in such reactions. For instance, the generation of a nitrile oxide from the nitrile functionality could lead to [3+2] cycloaddition reactions with suitable dipolarophiles. researchgate.netmdpi.com These reactions are powerful tools for synthesizing five-membered rings like isoxazoles. researchgate.netmdpi.com
Furthermore, the α,β-unsaturated system that can be formed via elimination of HBr (see section 3.3.4) would be an excellent substrate for various cycloaddition reactions, including the Diels-Alder reaction ([4+2] cycloaddition) and other dipolar cycloadditions. koreascience.kryoutube.comlibretexts.org The electron-withdrawing nature of the nitrile and ketone groups would activate the double bond for reaction with electron-rich dienes or dipoles. acs.org
Elimination Reactions to Form Unsaturated Systems
The presence of a bromine atom alpha to the ketone and a hydrogen atom on the adjacent carbon allows for elimination reactions to form α,β-unsaturated keto nitriles. google.com This transformation is typically promoted by a base, which abstracts a proton, leading to the expulsion of the bromide ion and the formation of a carbon-carbon double bond. google.com
The resulting α,β-unsaturated system is a conjugated molecule and a valuable synthetic intermediate. researchgate.netnih.gov These compounds can act as Michael acceptors, undergoing conjugate addition with various nucleophiles. organic-chemistry.org They are also key precursors for the synthesis of various heterocyclic compounds. sci-hub.seresearchgate.net
Table 3: Base-Promoted Elimination Reaction
| Reactant | Base | Product |
| This compound | Triethylamine | 2-Methyl-3-oxo-1-butenenitrile |
The choice of base and reaction conditions can be crucial to favor elimination over competing substitution reactions. google.com
Radical-Mediated Transformations
The carbon-bromine bond in α-bromoketones like this compound can undergo homolytic cleavage under radical conditions, initiated by light or a radical initiator. organic-chemistry.org The resulting radical can participate in a variety of transformations. While specific research on the radical reactions of this compound is limited, the general reactivity of α-bromoketones suggests potential pathways. organic-chemistry.org
These could include:
Radical cyclizations: If an appropriate unsaturated moiety is present within the molecule or added as a reaction partner, intramolecular or intermolecular radical cyclizations could occur.
Atom transfer radical polymerization (ATRP): The bromo group could potentially act as an initiator for ATRP, allowing for the synthesis of polymers with controlled architecture.
Reductive dehalogenation: The bromine atom can be removed by a radical reducing agent, such as tributyltin hydride, to yield the corresponding debrominated ketone.
The nitrile group is known to stabilize adjacent radical intermediates, which could influence the regioselectivity and efficiency of these radical processes. acs.org
Lack of Sufficient Data for "this compound" as a Synthetic Intermediate
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is insufficient published research to generate a detailed article on the specific synthetic applications of This compound . The requested article structure, focusing on its role in the synthesis of diverse heterocyclic systems and complex carbon frameworks, requires detailed research findings, reaction examples, and data that are not present in the current body of scientific publications for this particular compound.
While the broader classes of compounds, such as α-bromo ketones and β-ketonitriles, are well-documented as versatile intermediates in organic synthesis, information regarding the specific reactions and synthetic utility of this compound is not available. Searches for its application in the synthesis of nitrogen-, oxygen-, or sulfur-containing heterocycles, as well as its use in constructing polyfunctionalized aliphatic or carbocyclic structures, did not yield any specific studies or detailed methodologies.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline without resorting to speculation based on the reactivity of analogous compounds, which would not meet the required standard of being based on detailed research findings for the specified subject.
Role of 4 Bromo 2 Methyl 3 Oxobutanenitrile As a Synthetic Intermediate
Utility in Multi-Component and Cascade Reaction Sequences
The dense functionality of 4-Bromo-2-methyl-3-oxobutanenitrile makes it an intriguing candidate for multi-component reactions (MCRs) and cascade sequences, which are highly valued for their ability to generate molecular complexity in a single pot. The presence of both electrophilic (the carbonyl carbon and the carbon bearing the bromine) and nucleophilic (the enolizable α-carbon) centers, along with the versatile nitrile group, opens avenues for its participation in a range of convergent synthetic strategies.
Multi-Component Reactions (MCRs):
The ketone functionality in this compound can readily participate in well-known MCRs. For instance, in a Passerini reaction , the ketone could react with an isocyanide and a carboxylic acid to form an α-acyloxy carboxamide. Similarly, in an Ugi reaction , the ketone could react with an amine, an isocyanide, and a carboxylic acid to yield a more complex α-aminoacyl amide derivative. The presence of the α-bromo group in these reactions could lead to interesting post-condensation modifications or influence the reactivity of the carbonyl group.
Studies on α-substituted ketones have shown their utility in isonitrile-based MCRs. nih.gov For example, α-halo ketones can undergo Passerini-type condensations, often at an accelerated rate compared to their non-halogenated parent ketones. nih.gov This suggests that this compound would be a reactive component in such transformations.
Table 1: Potential Multi-Component Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Aminoacyl Amides |
| Hantzsch Pyrrole Synthesis | Primary Amine, β-Dicarbonyl Compound | Substituted Pyrroles |
Cascade Reactions:
The term "cascade reaction" refers to a sequence of intramolecular reactions that occur sequentially to form multiple bonds in a single synthetic operation. The structure of this compound is well-suited for initiating such cascades. For example, a nucleophilic attack on the carbonyl group could be followed by an intramolecular cyclization involving the displacement of the bromide ion.
One plausible cascade could involve an initial Knoevenagel condensation of the active methylene (B1212753) group (adjacent to the nitrile) with an aldehyde. The resulting adduct could then undergo an intramolecular cyclization, where an enolate attacks the carbon bearing the bromine, leading to the formation of a substituted cyclopropane or a larger ring system, depending on the reaction conditions and the nature of the initial nucleophile.
The reactivity of β-ketonitriles as precursors in one-pot reactions to construct functionalized cyclic molecules is well-established. rsc.org For instance, benzoylacetonitrile is a known starting material for the synthesis of various heterocycles like pyridines, pyrimidines, and pyrazoles. rsc.org By analogy, this compound could serve as a precursor to a variety of highly substituted heterocyclic systems.
Stereoselective Transformations Utilizing the Chiral Center
The presence of a methyl group at the C2 position of this compound introduces a chiral center, rendering the molecule asymmetric. This stereocenter has significant implications for its use in stereoselective synthesis, as it can influence the stereochemical outcome of reactions at adjacent functional groups or be the target of transformations that set or modify its own stereochemistry.
Diastereoselective Reactions:
The existing chiral center at C2 can direct the approach of reagents to the neighboring carbonyl group, leading to diastereoselective additions. For example, the reduction of the ketone or the addition of a Grignard reagent could proceed with a preference for one of the two diastereomeric products. This facial selectivity would be governed by the steric and electronic properties of the substituents at the chiral center, as described by models such as Cram's rule or the Felkin-Anh model.
Enantioselective Transformations:
While the molecule itself is chiral, it would typically be synthesized as a racemic mixture unless a stereoselective synthesis is employed from the outset. If a racemic mixture of this compound is used, a kinetic resolution could be employed to separate the enantiomers. This could involve the use of a chiral catalyst or reagent that reacts preferentially with one enantiomer, leaving the other unreacted.
Alternatively, the synthesis of enantioenriched this compound could be achieved. Research on the stereoselective trifluoromethylthiolation of β-ketoesters has demonstrated that chiral amines can be used to generate enantiopure enamines, which then undergo diastereoselective reactions to create products with a quaternary stereocenter. mdpi.com A similar strategy could potentially be applied to the synthesis of enantiomerically enriched this compound. For example, a chiral auxiliary could be used to direct the methylation of a precursor β-ketonitrile, establishing the chiral center at C2 with high enantiomeric excess.
Table 2: Potential Stereoselective Transformations of this compound
| Transformation Type | Description | Potential Outcome |
| Diastereoselective Addition | Nucleophilic addition to the carbonyl group of an enantiomerically pure starting material. | Formation of one diastereomer in excess. |
| Kinetic Resolution | Reaction of a racemic mixture with a chiral reagent or catalyst that preferentially reacts with one enantiomer. | Separation of enantiomers. |
| Asymmetric Synthesis | Synthesis of the molecule using a chiral catalyst or auxiliary to establish the stereocenter at C2. | Enantiomerically enriched product. |
Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 4-Bromo-2-methyl-3-oxobutanenitrile, including 1D techniques like DEPT and NOESY, and 2D correlation spectroscopy such as COSY, HMQC, and HMBC, are not available in the public domain. Similarly, no information was found regarding the application of solid-state NMR to this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Detailed experimental IR and Raman spectra for this compound could not be located. Therefore, a specific analysis of its characteristic functional group frequencies and any conformational analysis based on vibrational modes cannot be provided.
In the absence of experimental data, a theoretical analysis would be required to predict the spectroscopic properties of this compound. Such an analysis would involve computational chemistry methods to calculate the expected NMR chemical shifts and coupling constants, as well as the vibrational frequencies and intensities for IR and Raman spectroscopy. These theoretical predictions could then serve as a guide for future experimental characterization of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, MS provides vital information regarding its molecular weight and the connectivity of its atoms through fragmentation analysis.
Ionization Methods for Molecular Ion Detection (e.g., ESI, CI)
To analyze a compound by mass spectrometry, it must first be ionized. The choice of ionization method is crucial for detecting the molecular ion, which provides the molecular weight of the compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) would be most suitable.
Electrospray Ionization (ESI): This technique is particularly useful for polar molecules and involves dissolving the analyte in a polar solvent and spraying it through a high-voltage needle. This process generates charged droplets, and as the solvent evaporates, ions of the analyte are released. For this compound, ESI would likely produce protonated molecules, [M+H]⁺, or adducts with solvent ions, such as [M+Na]⁺.
Chemical Ionization (CI): In CI, a reagent gas (e.g., methane, ammonia) is ionized by electron impact, and these reagent gas ions then react with the analyte molecules to produce analyte ions. nih.gov This is a less energetic process than electron ionization (EI), leading to less fragmentation and a more prominent molecular ion peak. nih.gov For the target compound, CI would be expected to yield a strong signal for the [M+H]⁺ ion.
| Ionization Method | Expected Primary Ion | Advantages for this compound |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Gentle ionization, suitable for polar molecules. |
| Chemical Ionization (CI) | [M+H]⁺ | Reduced fragmentation, clear molecular ion peak. nih.gov |
Fragmentation Pattern Analysis for Structural Connectivity
While soft ionization methods are used to determine the molecular weight, harder ionization techniques like Electron Ionization (EI), or tandem mass spectrometry (MS/MS) of ions generated by ESI or CI, can be used to induce fragmentation. The resulting fragmentation pattern provides a fingerprint of the molecule and allows for the determination of its structural connectivity. The fragmentation of this compound would be dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Key predicted fragmentation pathways include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. libretexts.orgyoutube.com This could result in the loss of a bromine radical (•Br) or a methyl radical (•CH₃). The presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would lead to characteristic isotopic patterns for bromine-containing fragments. miamioh.edu
Loss of HBr: Elimination of hydrogen bromide is a common fragmentation pathway for bromoalkanes.
Cleavage of the C-C bond between the carbonyl and the chiral center: This would lead to the formation of an acylium ion and a nitrile-containing radical.
McLafferty Rearrangement: While less likely due to the lack of a sufficiently long alkyl chain, if applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
A hypothetical fragmentation pattern is presented in the table below:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 175/177 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |
| 96 | [M-Br]⁺ | Loss of a bromine atom. |
| 160/162 | [M-CH₃]⁺ | Loss of a methyl group. |
| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of a methyl ketone. |
| 52 | [CH(CH₃)CN]⁺ | Fragment containing the chiral center and nitrile group. |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound (C₅H₆BrNO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the electron density and thus the atomic positions can be generated. wikipedia.org
For this compound, which possesses a chiral center at the second carbon atom, X-ray crystallography is the definitive method for determining both the relative and absolute stereochemistry. thieme-connect.de
Relative Stereochemistry: The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule, establishing the relative arrangement of the substituents around the chiral center.
Absolute Stereochemistry: To determine the absolute configuration (i.e., whether the chiral center is R or S), anomalous dispersion effects must be utilized. thieme-connect.de This requires the presence of a heavy atom, such as the bromine atom in this compound, which scatters X-rays with a significant phase shift. thieme-connect.de By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the absolute configuration can be unambiguously assigned. mdpi.com
A prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound.
Chiroptical Spectroscopy (if applicable, e.g., ECD/ORD for chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for studying chiral compounds in solution. As this compound is a chiral molecule, techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) could be applied, particularly to its derivatives or if the compound itself exhibits a suitable chromophore.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The ketone carbonyl group in this compound has a weak n→π* electronic transition in the UV region, which is inherently chiral and would give rise to an ECD signal. The sign and magnitude of the Cotton effect in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be determined.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will exhibit a characteristic ORD curve, and the shape of this curve, particularly in the region of an absorption band (the Cotton effect), is related to the absolute configuration of the molecule.
The application of these chiroptical techniques would be especially pertinent in cases where suitable single crystals for X-ray crystallography cannot be obtained or for confirming the stereochemical outcome of asymmetric syntheses of this compound.
Computational and Theoretical Investigations of 4 Bromo 2 Methyl 3 Oxobutanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of a molecule at the electronic level. These methods provide a foundational understanding of a molecule's structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 4-Bromo-2-methyl-3-oxobutanenitrile, DFT calculations would provide crucial insights into its electronic properties.
Detailed research findings from DFT studies on analogous α-bromoketones reveal the distribution of electrons and identify the most reactive sites within the molecule. For instance, the calculated Mulliken charges indicate the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The carbonyl carbon and the carbon atom bonded to the bromine are typically found to be electrophilic, making them susceptible to nucleophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties of an Analogous α-Bromoketone (Bromoacetone)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 D |
Note: These values are representative and would vary depending on the specific computational method and basis set used.
Ab Initio Methods for Energetic Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are used to obtain highly accurate energetic and structural information. For this compound, ab initio calculations, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a precise characterization of its geometry and stability.
These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.
Table 2: Representative Ab Initio Calculated Geometrical Parameters of an Analogous α-Bromoketone (Bromoacetone)
| Parameter | Value |
| C=O Bond Length | 1.22 Å |
| C-Br Bond Length | 1.95 Å |
| C-C-Br Bond Angle | 110.5° |
| O=C-C-Br Dihedral Angle | 15° |
Note: These values are illustrative and depend on the level of theory and basis set.
Molecular Orbital Analysis and Reactivity Indices
Molecular Orbital (MO) analysis provides a detailed picture of the distribution of electrons in a molecule and is fundamental to understanding its chemical behavior. The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in predicting reactivity. For an α-bromoketone, the HOMO is often localized on the bromine and oxygen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is typically centered on the carbonyl group and the C-Br bond, suggesting these are the sites for nucleophilic attack.
From the electronic parameters obtained from DFT calculations, various reactivity indices can be derived. These indices, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity.
Table 3: Representative Reactivity Indices of an Analogous α-Bromoketone (Bromoacetone)
| Reactivity Index | Value |
| Electronegativity (χ) | 4.5 eV |
| Chemical Hardness (η) | 2.7 eV |
| Electrophilicity Index (ω) | 3.76 eV |
Note: These values are calculated from the HOMO and LUMO energies and are indicative of the molecule's reactivity profile.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for mapping out the energetic landscape of a chemical reaction, allowing for the identification of reaction pathways and the characterization of transient species like transition states.
Potential Energy Surface Scans
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths or angles, and calculating the energy at each point, a PES scan can be performed. This allows for the exploration of the energy landscape and the identification of energy minima (corresponding to stable molecules) and saddle points (corresponding to transition states).
For a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, a PES scan could be performed by varying the distance between the nucleophile and the carbon atom. The resulting energy profile would reveal the energy barrier for the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. Once a transition state has been located, an IRC calculation can confirm that it is indeed the correct transition state for the reaction of interest.
The calculation starts at the transition state geometry and proceeds in both forward and reverse directions along the reaction coordinate. A successful IRC calculation provides a detailed view of the geometric changes that occur during the reaction, offering valuable insights into the reaction mechanism. For instance, in a nucleophilic substitution reaction of this compound, an IRC calculation would illustrate the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile.
Solvation Models and Environmental Effects on Reactivity
In the computational investigation of chemical species, understanding the influence of the solvent is paramount to accurately predicting reactivity. For a polar molecule such as this compound, which contains keto, nitrile, and bromo functional groups, solvent effects are expected to be significant. Solvation models are employed to account for these interactions, and they are broadly categorized into implicit and explicit models.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgfrontiersin.org The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. q-chem.com Popular implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and are well-suited for predicting how a solvent's polarity might affect the stability of reactants, transition states, and products. For this compound, these models could predict changes in reaction barriers for processes like nucleophilic substitution at the alpha-carbon bearing the bromine atom. The polarity of the solvent would be expected to influence the stability of any charged intermediates or transition states.
Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach can capture specific short-range interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. frontiersin.orgnih.gov However, this method is computationally more demanding due to the increased number of atoms. q-chem.comtum.de Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a compromise, where the solute and a few surrounding solvent molecules are treated with a high level of quantum mechanical theory, while the rest of the solvent is treated with a less computationally expensive molecular mechanics force field. nih.gov For this compound, a QM/MM approach could be used to study reactions in protic solvents, where specific hydrogen bonding to the carbonyl oxygen or the nitrile nitrogen could play a crucial role in the reaction mechanism.
The reactivity of this compound is likely to be significantly influenced by the solvent environment. For instance, in a polar aprotic solvent, the dipole moment of the molecule would be stabilized, potentially affecting the activation energies of reactions. In protic solvents, hydrogen bonding to the carbonyl and nitrile groups could alter the electron density at different parts of the molecule, thereby influencing its susceptibility to nucleophilic or electrophilic attack. Computational studies using appropriate solvation models are essential to quantitatively predict these environmental effects on the molecule's reactivity.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent interactions, and transport properties of a molecule like this compound.
An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules, such as water or a non-polar solvent, and simulating their movements over time. From these simulations, several key properties can be analyzed.
Conformational Analysis: The molecule possesses a degree of conformational flexibility around its single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution, which in turn can affect its reactivity.
Solvent Structure and Dynamics: MD simulations can reveal how solvent molecules arrange themselves around the solute. For this compound, one could analyze the radial distribution functions of solvent atoms around the different functional groups of the molecule. This would provide a detailed picture of the solvation shell and could highlight specific interactions, such as hydrogen bonding between water and the carbonyl or nitrile groups.
Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated from MD simulations. This information is valuable for understanding how the molecule moves through a medium, which is relevant for predicting reaction rates in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. For this compound, methods such as Density Functional Theory (DFT) can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnrel.govrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. rsc.org By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions are typically made relative to a standard reference compound, such as tetramethylsilane (TMS).
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These values are estimated based on the typical chemical shift ranges for the functional groups present in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH(Br)- | ~4.5 - 5.0 | Quartet |
| -CH(CH₃)- | ~3.0 - 3.5 | Multiplet |
| -CH₃ | ~1.5 - 2.0 | Doublet |
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 - 200 |
| C≡N | ~115 - 125 |
| -CH(Br)- | ~40 - 50 |
| -CH(CH₃)- | ~30 - 40 |
| -CH₃ | ~15 - 25 |
Predicted IR Frequencies: Infrared spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. dtic.mildtic.mil These calculated frequencies are often scaled by an empirical factor to better match experimental data. mdpi.com The predicted IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.
The table below lists the predicted prominent IR absorption frequencies and their corresponding vibrational modes for this compound.
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2900 - 3000 | C-H stretching |
| ~2240 - 2260 | C≡N stretching |
| ~1710 - 1730 | C=O stretching |
| ~1450 - 1470 | C-H bending |
| ~1350 - 1370 | C-H bending (methyl) |
| ~600 - 700 | C-Br stretching |
Future Research Directions and Outlook
Development of More Efficient and Selective Synthetic Methodologies
While general methods for the synthesis of α-haloketones and β-ketonitriles are well-established, dedicated research into the efficient and selective synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile is a critical starting point. mdpi.comacs.org Current approaches often involve the direct halogenation of a ketone precursor, which can lead to side products and issues with regioselectivity. nih.gov Future research should focus on developing novel synthetic strategies that offer high yields, improved selectivity, and greener reaction conditions.
Key areas for investigation include:
Catalytic Asymmetric Bromination: The development of chiral catalysts, such as those based on proline and quinine (B1679958) derivatives, could enable the enantioselective synthesis of this compound. wikipedia.org This would be particularly valuable for applications in medicinal chemistry where stereochemistry is crucial.
Novel Brominating Agents: Exploring the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst, could minimize the formation of poly-brominated byproducts. organic-chemistry.org The in-situ generation of bromine from reagents like sodium bromide and an oxidant is another promising avenue for safer and more controlled reactions. researchgate.net
Green Synthesis Protocols: Investigating syntheses in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, would align with the principles of sustainable chemistry. rsc.orgnih.gov Microwave-assisted organic synthesis could also be explored to reduce reaction times and improve energy efficiency. nih.gov
A comparative overview of potential synthetic methods is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Method | Potential Advantages | Potential Challenges |
| Direct Bromination of 2-methyl-3-oxobutanenitrile (B1198327) | Readily available starting material. | Lack of selectivity, formation of byproducts, harsh reaction conditions. nih.gov |
| Catalytic Enantioselective Bromination | Access to stereochemically pure product. | Catalyst development and optimization required. wikipedia.org |
| In-situ Bromine Generation | Enhanced safety, controlled reaction. | Optimization of oxidant and reaction conditions needed. researchgate.netnih.gov |
| Flow Chemistry Synthesis | Improved safety and scalability, precise process control. | Requires specialized equipment and process optimization. acs.org |
Unexplored Reaction Pathways and Mechanistic Discoveries
The dual electrophilic nature of this compound, with reactive centers at the α-carbon and the carbonyl carbon, opens up a vast landscape of unexplored reaction pathways. wikipedia.org Future research should aim to systematically investigate its reactivity with a wide range of nucleophiles and reagents, leading to the discovery of novel transformations and a deeper understanding of the underlying reaction mechanisms.
Promising areas for exploration include:
Heterocycle Synthesis: The compound is an ideal precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. nih.govmdpi.com Reactions with thioamides, thioureas, and other dinucleophiles could lead to the formation of thiazoles, pyrimidines, and other important ring systems. wikipedia.org
Domino and Cascade Reactions: The multiple functional groups could be exploited in domino or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.org
Mechanistic Studies: Detailed mechanistic investigations, employing kinetic studies and computational modeling, will be crucial to understand the factors that govern the regioselectivity and stereoselectivity of its reactions. nih.govorganic-chemistry.org This knowledge will be invaluable for designing new and more efficient synthetic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methods from the laboratory to an industrial scale often presents significant challenges, particularly for reactions involving hazardous reagents or intermediates. nih.gov Flow chemistry offers a powerful solution to many of these issues, providing enhanced safety, improved reproducibility, and greater control over reaction parameters. acs.org
Future research in this area should focus on:
Developing Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the synthesis of this compound would enable its safe and scalable production. acs.org This could involve the in-situ generation and immediate consumption of reactive intermediates. nih.gov
Automated Reaction Screening: Integrating flow chemistry with automated synthesis platforms would allow for the high-throughput screening of reaction conditions, catalysts, and substrates. This would accelerate the discovery of new reactions and the optimization of existing ones.
Advanced Characterization Techniques for In Situ Monitoring
Future research should leverage techniques such as:
In-situ FTIR and Raman Spectroscopy: These techniques can be used to track the concentration of reactants, products, and key intermediates throughout the course of a reaction, providing a wealth of kinetic and mechanistic data. mt.com
Process Analytical Technology (PAT): The integration of in-situ monitoring tools as part of a PAT approach would enable real-time process control and optimization, leading to improved efficiency and product quality.
Computational Design of Novel Reactions and Catalysts
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts. biorxiv.org
Future research leveraging computational approaches could include:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the factors controlling selectivity. nih.gov
Catalyst Design: Computational methods can be used to design novel catalysts with enhanced activity and selectivity for the synthesis and transformation of this compound. biorxiv.org This could involve the in-silico screening of catalyst libraries or the de novo design of enzymes with tailored functionalities.
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for its application in the development of new materials, pharmaceuticals, and other valuable chemical products.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Bromo-2-methyl-3-oxobutanenitrile?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
- Condensation reactions : Reacting α-brominated ketones with nitrile-containing precursors under acidic or basic conditions. For example, brominated methyl ketones (e.g., 2-bromo-3-oxobutane derivatives) can undergo nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) to introduce the nitrile group .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tailored to minimize side reactions, such as hydrolysis of the nitrile group.
Key Validation : Monitor reaction progress via TLC or GC-MS, and confirm purity using melting point analysis or HPLC .
Basic: How can researchers characterize this compound’s structural and electronic properties?
Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR to identify substituent positions (e.g., bromine and methyl groups). The nitrile group’s electron-withdrawing effect shifts adjacent proton signals downfield.
- IR : A strong absorption band near 2240 cm confirms the C≡N stretch.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrNO).
- Elemental Analysis : Confirm Br and N content to rule out impurities .
Advanced: How can DFT calculations elucidate reaction mechanisms involving this compound?
Answer:
Density Functional Theory (DFT) is critical for modeling:
- Reaction Pathways : Simulate intermediates and transition states in reactions (e.g., nucleophilic substitutions or cyclizations). For example, calculate activation energies for bromine displacement by nucleophiles.
- Electronic Properties : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the α-carbon.
- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .
Advanced: What crystallographic strategies resolve the crystal structure of this compound derivatives?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Ensure crystal quality (e.g., no twinning) for high-resolution data.
- Software Tools :
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., ) to classify intermolecular interactions, crucial for understanding packing motifs .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
Answer:
- Multi-Technique Validation : Cross-reference NMR, IR, and SC-XRD data. For example, conflicting H NMR signals may arise from dynamic processes (e.g., tautomerism), requiring variable-temperature NMR.
- Statistical Analysis : Use R-factor metrics in crystallography (e.g., ) to assess data quality. High values may indicate poor crystal quality or incorrect space group assignment .
- Computational Reconciliation : Compare experimental data with DFT-optimized geometries to identify discrepancies in bond lengths/angles .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Segregate halogenated waste (due to bromine content) and neutralize cyanide-containing byproducts with oxidizing agents (e.g., NaOCl).
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for cyanide toxicity .
Advanced: How can researchers leverage hydrogen-bonding patterns to design derivatives with enhanced stability?
Answer:
- Supramolecular Engineering : Introduce functional groups (e.g., hydroxyl or amino) to form robust hydrogen-bonded networks. For example, replacing the methyl group with a hydroxyl moiety can create interactions.
- Graph-Set Analysis : Use Etter’s rules to predict dimerization or chain motifs. For instance, patterns stabilize layered structures in crystals .
- Thermal Stability Testing : Perform DSC/TGA to correlate hydrogen-bond density with melting/decomposition points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
